molecular formula C14H16N2O3 B13890912 2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide

2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide

Cat. No.: B13890912
M. Wt: 260.29 g/mol
InChI Key: UUXFIMTXSQJZID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide typically involves the reaction of 4-methoxynaphthalene-2-carboxylic acid with appropriate amines under specific conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound has been studied for its potential antibacterial activity.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Its unique chemical properties can be leveraged in the synthesis of other complex organic molecules, potentially serving as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, thereby disrupting essential metabolic pathways and leading to bacterial cell death . The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazine carbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • N-(4-(2-(2,4-dichlorobenzylidene)hydrazine carbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Uniqueness

2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxynaphthyl moiety, in particular, enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name

2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-19-13-7-10(16-14(18)12(15)8-17)6-9-4-2-3-5-11(9)13/h2-7,12,17H,8,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXFIMTXSQJZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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